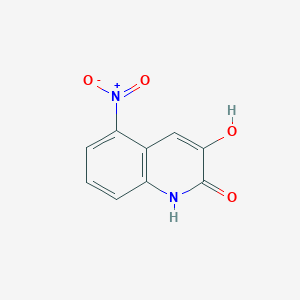

3-Hydroxy-5-nitroquinolin-2(1H)-one

Description

Historical Context of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a nitrogen-containing heterocyclic aromatic compound, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.org This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance in medicinal chemistry. rsc.orgorientjchem.org Quinoline and its derivatives are found in various natural sources, including alkaloids from flowering plants, microorganisms, and animals. rsc.org

The historical significance of quinoline derivatives is most notably linked to the fight against malaria. researchgate.netwisdomlib.org Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree in 1820, was the primary treatment for malaria for over a century. researchgate.netglobalresearchonline.net The success of quinine spurred the development of synthetic quinoline-based antimalarial drugs, particularly during the 20th century. globalresearchonline.net This led to the creation of vital medicines such as chloroquine, primaquine, and mefloquine. researchgate.net

Beyond their antimalarial properties, the versatile structure of quinoline derivatives has led to their application in various therapeutic areas. orientjchem.orgnih.gov Researchers have developed quinoline-based compounds with antibacterial, anticancer, anti-inflammatory, antiviral, and anesthetic properties. rsc.orgorientjchem.org For instance, fluoroquinolones like ciprofloxacin (B1669076) are potent antibacterial agents, while camptothecin (B557342) and topotecan (B1662842) are used in cancer chemotherapy. rsc.org The rich history of quinoline in drug discovery has established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov

Significance of the Quinolin-2(1H)-one Scaffold in Chemical Biology

The quinolin-2(1H)-one moiety, also known as carbostyril, is a core structural component of many biologically active molecules and natural products. researchgate.net This scaffold is considered a versatile platform in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govontosight.ai

The significance of the quinolin-2(1H)-one scaffold lies in its unique structural features. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which allows for diverse interactions with biological targets. ontosight.ai This structural arrangement provides ample opportunity for chemical modification at various positions on the quinoline ring, enabling the synthesis of derivatives with selective and potent biological activities. ontosight.ai

Research has demonstrated the potential of quinolin-2(1H)-one derivatives as inhibitors of various enzymes and protein-protein interactions. For example, certain derivatives have been investigated as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. nih.gov Others have shown promise as inhibitors of the Hsp90 protein folding machinery, a key target in cancer therapy. nih.gov The ability to functionalize the scaffold has led to the development of compounds with potent antiproliferative activities against various cancer cell lines. ontosight.ai Furthermore, the favorable physicochemical properties of the quinolone scaffold, such as good membrane permeability and metabolic stability, make it an attractive starting point for drug design. nih.gov

Overview of Current Academic Research Focus on 3-Hydroxy-5-nitroquinolin-2(1H)-one

Current academic research on this compound is primarily centered on its synthesis and its potential as a building block for more complex molecules. The synthesis of 5- and 7-nitro-3-hydroxyquinolin-2-ones has been documented, indicating an interest in preparing nitro-substituted derivatives of the 3-hydroxyquinolin-2(1H)-one core. amanote.com The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the quinoline ring system.

The hydroxyl group at the 3-position and the nitro group at the 5-position make this compound a versatile intermediate for further chemical transformations. Research on related structures, such as 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, has shown that the nitroacetyl group can be utilized in cyclization and condensation reactions to form various fused heterocyclic systems like pyrazolo[4,3-c]quinolines and pyrimido[5,4-c]quinolines. researchgate.net This suggests that this compound could similarly serve as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities.

While direct studies on the biological activity of this compound are not extensively reported, research on analogous compounds provides insights into its potential applications. For instance, the broader class of 3-hydroxyquinolin-2(1H)-ones has been identified as potent inhibitors of D-amino acid oxidase (DAAO). nih.gov Additionally, other nitro-substituted quinolines, like 8-hydroxy-5-nitroquinoline, are known to possess antimicrobial and anticancer properties. sigmaaldrich.com Therefore, it is plausible that academic research may explore whether this compound exhibits similar biological profiles or can be chemically modified to generate derivatives with therapeutic potential.

Interactive Data Table: Properties of Selected Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 5-Hydroxy-2(1H)-quinolinone | 31570-97-5 | C₉H₇NO₂ | 161.16 | Synthesis Intermediate |

| 8-Hydroxy-5-nitroquinoline | 4008-48-4 | C₉H₆N₂O₃ | 190.16 | Antimicrobial, Anticancer |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | 55198-89-5 | C₁₅H₁₀ClN₃O₃ | 315.71 | Pharmaceutical Standard |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O4 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

3-hydroxy-5-nitro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6N2O4/c12-8-4-5-6(10-9(8)13)2-1-3-7(5)11(14)15/h1-4,12H,(H,10,13) |

InChI Key |

VACOSOSITAZPCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2)O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 5 Nitroquinolin 2 1h One

Classical Synthetic Approaches to 2-Quinolones Relevant to the Compound

The formation of the 2-quinolone ring system is well-established in organic synthesis, with several classical name reactions providing foundational pathways. These methods typically involve the construction of the heterocyclic ring from acyclic precursors and are relevant to the synthesis of 3-Hydroxy-5-nitroquinolin-2(1H)-one.

Prominent classical methods include the Conrad-Limpach-Knorr synthesis , which utilizes the condensation of anilines with β-ketoesters. mdpi.com Depending on the reaction conditions, this method can yield either 2-quinolones or 4-quinolones. Specifically, heating the reactants to around 100 °C in the presence of a strong acid favors the formation of a β-ketoanilide intermediate, which subsequently cyclizes to form a 2-quinolone. mdpi.com Another significant approach is the Gould-Jacobs reaction , which begins with the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation.

The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester or malonic ester). tandfonline.com While highly versatile, this method depends on the availability of the appropriate ortho-substituted aniline precursor. Other historical methods like the Skraup and Doebner-von Miller reactions are also used for quinoline (B57606) synthesis, though they are generally less direct for producing the specific substitution pattern of 2-quinolones. tandfonline.com

These classical syntheses, while foundational, often require harsh conditions such as high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups and may lead to environmental concerns. tandfonline.comacs.org

| Classical Synthesis | Key Reactants | Primary Product Type | Reference |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | 2-Quinolone or 4-Quinolone | mdpi.com |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonic ester | 4-Hydroxyquinolines | tandfonline.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Substituted Quinolines | tandfonline.com |

| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinolines | tandfonline.com |

Targeted Synthesis of this compound

The targeted synthesis of this compound can be approached in two primary ways: by starting with a pre-functionalized precursor, such as a nitro-substituted aniline, or by synthesizing the 3-hydroxyquinolin-2-one core first and subsequently introducing the nitro group. A plausible and effective strategy involves the cyclization of a substituted malonanilate, which directly establishes the 3-hydroxy-2-quinolone structure.

A documented synthesis of the closely related 5- and 7-nitro-3-hydroxyquinolin-2-ones provides a clear blueprint. amanote.com This method involves the reaction of a nitro-substituted aniline with diethyl malonate, followed by a high-temperature cyclization to yield the final product.

Condensation reactions are central to building the necessary acyclic intermediate for cyclization. In a strategy analogous to the Conrad-Limpach synthesis, a key step is the condensation of an appropriately substituted aniline with a malonic ester derivative. For the target molecule, this would involve the reaction of 2-aminophenol with a malonic ester, or more directly, the condensation of an aniline with a substituted malonate.

Another critical condensation is the Knoevenagel condensation, which is frequently employed in modern quinoline syntheses, often under catalytic conditions. acs.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. While not always the most direct route for the target molecule, variations of this reaction can be used to build complex quinolone structures. mdpi.com

The formation of an amide bond from an aniline and a malonic acid derivative to form a malonanilate is a key transformation. This intermediate contains all the necessary atoms for the subsequent cyclization to form the quinolone ring.

Once the acyclic precursor, such as a substituted malonanilate, is formed, an intramolecular cyclization is required to construct the heterocyclic ring. The most common strategy for forming the 2-quinolone ring from such a precursor is a high-temperature thermal cyclization. This process is effectively an intramolecular acylation followed by tautomerization to give the stable 3-hydroxy-2-quinolone form.

For example, the synthesis of related nitro-3-hydroxyquinolin-2-ones has been achieved by heating the corresponding malonanilate intermediate in a high-boiling point solvent like diphenyl ether. amanote.com This type of reaction is a variation of the Dieckmann condensation, leading to the formation of the heterocyclic ring.

Modern approaches often utilize transition-metal catalysts, particularly palladium, to facilitate cyclization under milder conditions. nih.govorganic-chemistry.org These methods can involve cascade reactions where C-H activation or cross-coupling is followed by an intramolecular cyclization to build the quinolone scaffold. mdpi.comnih.gov

The introduction of the nitro group at the C5 position of the quinoline ring is a critical step that can be performed either on the aniline starting material or on the fully formed quinolinone ring. The regioselectivity of nitration on the quinoline system is well-studied.

When quinoline itself is treated with a standard nitrating mixture (concentrated nitric acid and sulfuric acid), substitution occurs preferentially on the benzenoid ring rather than the pyridine (B92270) ring. stackexchange.com This is because the reaction proceeds through the N-protonated quinolinium ion, which strongly deactivates the heterocyclic ring towards electrophilic attack. The nitration of the quinolinium ion yields a mixture of 5-nitroquinoline and 8-nitroquinoline , with the 5-nitro isomer often being a significant component. stackexchange.com The rate of this reaction is considerably slower than the nitration of naphthalene (B1677914) due to the deactivating effect of the doubly charged intermediate. stackexchange.com

If the quinolinone ring is already formed, direct nitration can be employed. The directing effects of the existing substituents (the hydroxyl and carbonyl groups) will influence the position of nitration. However, nitrating the appropriate aniline precursor before cyclization is often a more controlled and predictable method for achieving the desired 5-nitro substitution pattern. For instance, starting with 2-amino-4-nitrophenol (B125904) would position the nitro group correctly for the final product after condensation and cyclization. In cases where the 5- and 8-positions are blocked, nitration can be forced to occur at other positions, such as C6, but this requires harsh conditions. cdnsciencepub.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net While classical syntheses of quinolones often rely on harsh conditions and hazardous solvents, modern approaches are increasingly incorporating green chemistry principles. tandfonline.comacs.org

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional high-boiling point and often toxic solvents like diphenyl ether or dimethylformamide (DMF) with more benign alternatives such as water, ethanol, or supercritical CO2. researchgate.net Some syntheses of quinoline derivatives have been successfully carried out in water. nih.gov

Catalyst-Free and Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation, can significantly reduce waste and reaction times. tandfonline.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can accelerate reaction rates, often leading to higher yields and cleaner products in shorter times compared to conventional heating. tandfonline.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Use of Recyclable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused for multiple reaction cycles improves both the economic and environmental profile of the synthesis. acs.orgnih.gov

While specific green synthesis protocols for this compound are not extensively documented, the general principles can be readily applied to its synthetic pathway, for example, by exploring a catalyzed, one-pot condensation and cyclization in a green solvent.

Catalytic Systems and Methodologies for its Production

Modern synthetic chemistry has seen a surge in the use of catalytic systems to produce quinolone derivatives with high efficiency and selectivity under mild conditions. nih.gov These methods often offer significant advantages over classical approaches.

Palladium-based catalysts are the most widely used for 2-quinolone synthesis. nih.gov Palladium-catalyzed reactions, such as the Heck reaction, Sonogashira coupling, and various C-H activation/functionalization cascades, provide powerful tools for constructing the quinolone core. mdpi.comnih.govorganic-chemistry.org For example, 2-quinolones can be synthesized via the palladium-catalyzed reaction of o-iodoanilines with alkenes or alkynes, followed by cyclization. nih.govresearchgate.net Carbonylative annulation, using a carbon monoxide source, is another potent palladium-catalyzed strategy. nih.gov

Other Transition Metal Catalysts , including copper, iron, and ruthenium, have also been employed. researchgate.netorganic-chemistry.org

Copper catalysts have been used for cascade cyclizations of acrylamides and for three-component reactions to form functionalized 2-quinolones. researchgate.netnih.gov

Iron catalysts are attractive due to their low cost and low toxicity. Iron(III) chloride has been used to catalyze the aerobic dehydrogenation of lactams to form the corresponding unsaturated quinolones. organic-chemistry.org

Ruthenium catalysts have been shown to effectively catalyze the cyclization of anilides with alkynes to afford 2-quinolones. organic-chemistry.org

Nanocatalysts are an emerging area in green synthesis, offering high surface area, enhanced reactivity, and ease of recovery. acs.orgnih.gov Various nanocatalysts, including those based on magnetic iron oxides (Fe₃O₄), have been developed for quinoline synthesis via Friedländer or multicomponent reactions, often under solvent-free or green solvent conditions. nih.gov These catalysts facilitate key steps like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org

| Catalytic System | Metal/Material | Typical Reactions Catalyzed | Reference |

| Palladium Catalysis | Pd(OAc)₂, Pd₂(dba)₃ | Heck reaction, C-H activation, Carbonylative annulation | mdpi.comnih.gov |

| Copper Catalysis | Cu(OAc)₂, CuI | Cascade cyclization, C-N bond formation | researchgate.netnih.gov |

| Iron Catalysis | FeCl₃ | Aerobic dehydrogenation | organic-chemistry.org |

| Ruthenium Catalysis | Ru complexes | Cyclization of anilides with alkynes | organic-chemistry.org |

| Nanocatalysis | Fe₃O₄ NPs, etc. | Friedländer annulation, Multicomponent reactions | acs.orgnih.gov |

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

A particularly effective method for the synthesis of this compound involves the cyclization of a substituted anilide. researchgate.netamanote.com This approach is noteworthy for its efficiency and the use of readily available starting materials.

The key steps of this synthesis are:

N-acylation: A suitable nitro-substituted aniline is acylated with a malonic acid derivative to form the corresponding anilide.

Base-induced Cyclization: The anilide intermediate undergoes an intramolecular cyclization reaction, typically promoted by a strong base, to form the quinolin-2-one ring system.

While specific yield data for the synthesis of this compound is not extensively detailed in the public domain, the general methodology for related 3-hydroxyquinolin-2-ones suggests that this route is highly efficient. researchgate.net

To provide a comparative perspective, other established methods for quinolin-2-one synthesis can be considered as plausible, albeit not explicitly documented for this specific compound. These alternative strategies offer different advantages and disadvantages in terms of efficiency and scalability.

Table 1: Comparison of Synthetic Methodologies for Quinolin-2-one Derivatives

| Methodology | General Starting Materials | Key Reaction Steps | Potential Advantages | Potential Disadvantages | Scalability Outlook |

| Anilide Cyclization | Substituted anilines, Malonic acid derivatives | N-acylation, Base-induced intramolecular cyclization | High efficiency, Readily available starting materials | May require strong bases, Control of side reactions | Good; a straightforward two-step process. |

| From 2-Aminoacetophenones | 2-Aminoacetophenones, Acylating agents (e.g., diethyl carbonate) | Condensation with an acylating agent | Utilizes common starting materials | Variable yields reported for related compounds | Moderate; depends on the efficiency of the condensation step. |

| From Malonic Acid Monophenyl Amides | Malonic acid monophenyl amides | Intramolecular cyclization using dehydrating agents | Direct cyclization of a pre-formed amide | Requires preparation of the specific monophenyl amide | Moderate; reliant on the efficient synthesis of the starting amide. |

| Palladium-Catalyzed Reactions | o-Iodoanilines, Alkynes or other coupling partners | Heck reaction, C-H activation, Intramolecular cyclization | High functional group tolerance, Modular approach | Use of expensive palladium catalysts, Ligand sensitivity | Potentially challenging due to catalyst cost and removal. |

The selection of an optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and available laboratory capabilities. However, based on the available literature, the cyclization of a suitably substituted anilide appears to be the most efficient and scalable approach for the preparation of this compound.

Computational Chemistry and Theoretical Studies on 3 Hydroxy 5 Nitroquinolin 2 1h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. For a novel compound like 3-Hydroxy-5-nitroquinolin-2(1H)-one, these calculations would provide foundational data on its stability and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used for optimizing the molecular geometry of quinolinone derivatives to find the most stable three-dimensional arrangement of atoms. nih.govnih.govresearchgate.net Once the geometry is optimized, DFT can be used to calculate a range of electronic properties.

Key DFT-derived properties would include:

| Property | Description |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher chemical reactivity. |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and softness, which provide insights into the molecule's overall reactivity. |

These calculations are typically performed using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to ensure the reliability of the results. nih.gov

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more intensive than DFT, they can serve as a benchmark for validating the results obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich and electron-deficient regions of this compound.

Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors.

Blue regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green regions denote neutral potential.

For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group, highlighting their potential roles in intermolecular interactions. mdpi.com

Molecular Docking and Simulation Studies of Ligand-Target Interactions (in silico)

To explore the potential of this compound as a therapeutic agent, molecular docking and simulation studies are essential. These in silico techniques predict how the molecule might bind to a biological target, such as a protein or enzyme.

Molecular docking algorithms place a ligand (in this case, this compound) into the binding site of a target protein and score the different binding poses. nih.govmdpi.com This process predicts the most likely binding orientation and provides an estimate of the binding affinity (e.g., in kcal/mol). A lower binding energy generally suggests a more stable protein-ligand complex. Studies on similar quinolinone derivatives have explored their interactions with targets like dihydrofolate reductase (DHFR) and phosphatidylinositol 3-kinase (PI3Kα). nih.govmdpi.com

A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

Generating a 3D conformer of this compound.

Running the docking simulation using software such as AutoDock or Glide. d-nb.info

Analyzing the top-scoring poses to understand the key interactions.

Following docking, the resulting protein-ligand complexes are analyzed to identify "interaction hotspots" – the specific amino acid residues in the protein that form key bonds with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Pharmacophore mapping takes this analysis a step further by identifying the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netresearchgate.netnih.gov For this compound, a pharmacophore model might include features such as:

Hydrogen Bond Acceptors (e.g., the oxygen atoms of the nitro and carbonyl groups).

A Hydrogen Bond Donor (e.g., the hydroxyl group).

An Aromatic Ring.

This model serves as a 3D query for virtual screening of compound libraries to find other molecules with similar features that might also be active against the same target.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are vital for the structural elucidation and characterization of newly synthesized compounds. For this compound, DFT calculations can provide valuable information about its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. For this compound, key vibrational modes would include the N-H stretch of the lactam group, the O-H stretch of the hydroxyl group, the C=O stretch of the quinolinone core, and the symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to predict ¹H and ¹³C NMR chemical shifts. elsevierpure.com These calculations provide insights into the electronic environment of each nucleus. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the tautomeric equilibrium between the keto and enol forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The electronic transitions in this compound would likely involve π→π* and n→π* transitions within the quinolinone ring system.

A hypothetical table of predicted spectroscopic data for a related compound, 5-nitro-2-pyridone, based on DFT calculations is presented below to illustrate the expected output of such a study. elsevierpure.com

| Spectroscopic Parameter | Predicted Value (for 5-nitro-2-pyridone) |

| ¹H NMR (ppm) | |

| H3 | 6.75 |

| H4 | 7.90 |

| H6 | 8.80 |

| ¹³C NMR (ppm) | |

| C2 | 162.0 |

| C3 | 110.0 |

| C4 | 140.0 |

| C5 | 135.0 |

| C6 | 145.0 |

| Key IR Frequencies (cm⁻¹) | |

| N-H stretch | 3450 |

| C=O stretch | 1700 |

| NO₂ asymmetric stretch | 1550 |

| NO₂ symmetric stretch | 1350 |

Note: The data in this table is illustrative and based on published calculations for a similar compound, 5-nitro-2-pyridone, and not this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the surrounding environment. nih.gov For this compound, MD simulations can be employed to understand its structural dynamics in different solvents and its potential interactions with biological macromolecules.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and then solving Newton's equations of motion for all atoms in the system over a period of time. This allows for the exploration of the molecule's conformational landscape, including the rotation of the hydroxyl and nitro groups, and the potential for intermolecular hydrogen bonding with solvent molecules.

Key insights that can be gained from MD simulations include:

Conformational Preferences: Identifying the most stable conformations of the molecule in solution and the energy barriers between them.

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute and quantifying the extent of hydrogen bonding.

Dynamic Properties: Calculating properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the molecule's flexibility.

While specific MD simulation data for this compound is not available, such studies on related heterocyclic compounds are common in the literature, often in the context of drug design and materials science.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Relevant to Mechanistic Understanding

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADME predictions offer a rapid and cost-effective way to evaluate a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body. nih.gov Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these properties for this compound.

Lipinski's Rule of Five: This rule provides a set of guidelines to assess the druglikeness of a compound based on its physicochemical properties. The parameters for this compound would be calculated to see if it adheres to these rules (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

Absorption: Predictions of human intestinal absorption (HIA) and Caco-2 cell permeability are important indicators of oral bioavailability. mdpi.com

Distribution: Key parameters include blood-brain barrier (BBB) permeability and plasma protein binding. The ability to cross the BBB is crucial for drugs targeting the central nervous system.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.gov

Excretion: Predictions of aqueous solubility (LogS) and potential for renal excretion are important for understanding the compound's clearance from the body.

The following table presents a hypothetical in silico ADME profile for a quinazolinone derivative, illustrating the types of data generated in such a study. lew.ro

| ADME Property | Predicted Value (for a quinazolinone derivative) | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP | < 5 | Complies with Lipinski's Rule |

| H-bond Donors | < 5 | Complies with Lipinski's Rule |

| H-bond Acceptors | < 10 | Complies with Lipinski's Rule |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption predicted |

| Caco-2 Permeability | Moderate | Moderate permeability across intestinal cells |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Excretion | ||

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

Note: The data in this table is illustrative and based on published predictions for a similar compound class, and not this compound.

Molecular Mechanisms of Action for 3 Hydroxy 5 Nitroquinolin 2 1h One in Vitro Studies

Identification of Putative Biological Targets (In Vitro Cell-Free and Cellular Systems)

The initial step in characterizing a novel compound is to identify its potential binding partners within a biological system. This is often achieved through a series of in vitro assays designed to measure direct interactions with isolated biological molecules.

Enzyme Inhibition/Activation Studies (Cell-Free Systems)

As of the latest review of scientific literature, no specific studies detailing the inhibitory or activating effects of 3-Hydroxy-5-nitroquinolin-2(1H)-one on isolated enzymes have been published.

However, research on the broader class of 3-hydroxyquinolin-2(1H)-one derivatives has indicated potential for enzyme inhibition. For instance, certain derivatives have been investigated as inhibitors of influenza A endonuclease. nih.gov This suggests a potential avenue of investigation for this compound, centering on its ability to chelate metal ions within an enzyme's active site, a common mechanism for this class of compounds. nih.gov

Future research could involve screening this compound against a panel of enzymes, particularly those involved in viral replication or other disease pathways, to identify potential targets.

Receptor Binding Assays (In Vitro)

There is currently no publicly available data from in vitro receptor binding assays for this compound. Such assays are crucial for determining if a compound can bind to and potentially modulate the activity of cellular receptors.

For context, studies on related quinolone structures have demonstrated antagonist activity at the glycine (B1666218) site of the NMDA receptor. nih.gov This highlights the possibility that the quinolinone scaffold can interact with neurotransmitter receptors. Whether this compound shares this property remains to be determined through dedicated competitive binding studies.

Modulation of Protein-Protein Interactions

The ability of a small molecule to interfere with or stabilize protein-protein interactions (PPIs) represents a significant area of therapeutic interest. At present, there are no published studies that have specifically investigated the effect of this compound on PPIs in vitro.

Cellular Pathway Modulation in Model Systems (In Vitro)

Beyond direct molecular interactions, understanding how a compound affects the complex network of cellular pathways is essential. In vitro studies using model cell lines provide a window into these effects.

Effects on Cell Signaling Cascades (e.g., Kinase pathways, Second Messenger Systems)

No specific research has been published detailing the effects of this compound on specific cell signaling cascades. Investigating its impact on well-established pathways, such as MAP kinase or PI3K/Akt signaling, would be a logical next step in elucidating its cellular mechanism of action.

Transcriptional and Translational Regulation Studies (In Vitro Cell Lines)

The influence of this compound on gene expression at the transcriptional and translational levels has not yet been reported in the scientific literature. Future studies employing techniques such as quantitative PCR (qPCR) and western blotting in relevant cell lines could shed light on whether this compound alters the expression of specific genes or proteins.

Influence on Cellular Bioenergetics and Metabolic Pathways

No in vitro studies detailing the effects of this compound on cellular energy production, mitochondrial function, or specific metabolic pathways have been identified.

Investigation of Antioxidant or Pro-oxidant Activities (Cell-Free and In Vitro Cellular Models)

There are no available reports on the antioxidant or pro-oxidant properties of this compound from either cell-free assays or in vitro cellular models.

DNA/RNA Interaction Studies (In Vitro)

Specific in vitro studies examining the potential for this compound to bind to or interact with DNA or RNA are not present in the current body of scientific literature.

Biological Activities and Applications of 3 Hydroxy 5 Nitroquinolin 2 1h One Preclinical and in Vitro Research

Anticancer Activity in Cultured Cancer Cell Lines (In Vitro)

Anti-proliferative and Anti-migratory Effects

There is currently no published scientific literature detailing the anti-proliferative or anti-migratory effects of 3-Hydroxy-5-nitroquinolin-2(1H)-one in preclinical or in vitro cancer models. While other quinolinone derivatives have been investigated for their potential as anticancer agents, with some showing activity against various cancer cell lines, specific data regarding the efficacy and mechanisms of this compound in inhibiting cancer cell growth or migration are not available.

Anti-inflammatory Properties in In Vitro Cellular Models

No studies were identified that have evaluated the anti-inflammatory properties of this compound in in vitro cellular models. Research on related quinoline (B57606) compounds has sometimes indicated anti-inflammatory potential through various mechanisms, but specific investigations into the effects of this compound on inflammatory pathways, cytokine production, or enzyme activity in cell-based assays have not been reported.

Antiparasitic Activity in Cell-Based Assays

A review of available scientific data shows no specific studies on the antiparasitic activity of this compound. Although the quinoline core is a well-known scaffold in the development of antiparasitic drugs, particularly antimalarials, there is no evidence from cell-based assays to suggest that this compound has been screened or identified as an active agent against any parasitic organisms.

Potential as a Fluorescent Probe or Chemical Sensor (In Vitro Applications)

There is no available research on the potential application of this compound as a fluorescent probe or chemical sensor in in vitro settings. The intrinsic photophysical properties of this specific compound, such as its fluorescence quantum yield, excitation and emission spectra, and sensitivity to environmental changes, have not been characterized in the scientific literature.

Role in Enzyme Inhibition/Activation as Biochemical Research Tools

No published studies have investigated the role of this compound in enzyme inhibition or activation. While some 3-hydroxyquinolin-2(1H)-one derivatives have been identified as inhibitors of specific enzymes like influenza A endonuclease and D-amino acid oxidase, the specific inhibitory or activating profile of the 5-nitro substituted version against any enzyme target remains uninvestigated in biochemical assays.

Structure Activity Relationship Sar Studies of 3 Hydroxy 5 Nitroquinolin 2 1h One Derivatives

Rational Design Principles for Modifying the 2-Quinolone Scaffold Based on SAR Hypotheses

The quinoline (B57606) and 2-quinolone frameworks are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.govnih.govrsc.org The rational design of new derivatives of 3-hydroxy-5-nitroquinolin-2(1H)-one is founded on established SAR principles and computational methodologies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve biological activity. For instance, the 3-hydroxyl group can be a target for such modifications.

Functional Group Modification: Altering existing functional groups to modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. The hydroxyl and nitro groups are primary targets for such modifications.

Substituent Scanning: Introducing various substituents at different positions of the quinoline ring to probe the steric and electronic requirements of the biological target.

Quantitative Structure-Activity Relationship (QSAR): The development of mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govej-chem.org 3D-QSAR models, for example, can generate contour maps that indicate where steric bulk or specific electronic features (positive or negative charges) are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. mdpi.com

Mechanism-Based Design: The nitro group is a key feature in this scaffold. Many nitroaromatic compounds function as prodrugs that undergo bioreduction to generate reactive nitrogen species, which are often responsible for their biological effects. mdpi.com Therefore, a key design strategy involves modulating the reduction potential of the nitro group to enhance its mechanism-based activity. The strong electron-withdrawing nature of the nitro group also activates the entire scaffold, facilitating interactions with nucleophilic targets. nih.gov

Impact of Substituent Position and Nature on Biological Activities (In Vitro)

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents. In vitro assays are essential for determining the direct impact of these modifications on a compound's potency.

The hydroxyl group at position 3 is a critical functional group that can participate in hydrogen bonding interactions with target enzymes or receptors. Its modification can significantly alter a compound's binding affinity and physicochemical properties.

O-Alkylation and O-Acylation: Converting the hydroxyl group to an ether (O-alkylation) or an ester (O-acylation) removes its hydrogen-bond-donating ability and increases its lipophilicity. In studies on analogous scaffolds like coumarins, such modifications have been shown to enhance the penetration of molecules through biological membranes, which can lead to improved antimicrobial activity. pjmhsonline.com However, this modification may be detrimental if the free hydroxyl group is essential for direct interaction with the active site of a target protein.

Replacement with Other Functional Groups: Replacing the hydroxyl group with an amino group (NH2) or a thiol group (SH) would introduce different hydrogen bonding and electronic properties. A primary amine, for instance, can act as a hydrogen bond donor and acceptor and can be protonated at physiological pH, affecting solubility and ionic interactions.

| Compound | Modification at R¹ (Position 3) | Anticipated Effect on Lipophilicity | Potential Impact on H-Bonding | Hypothesized Biological Outcome |

|---|---|---|---|---|

| Parent | -OH | Baseline | Donor/Acceptor | Baseline activity |

| Derivative A | -OCH₃ | Increased | Acceptor only (loss of donor) | May increase cell penetration; binding may decrease if H-donation is critical |

| Derivative B | -OCOCH₃ | Significantly Increased | Acceptor only (loss of donor) | Could act as a prodrug, hydrolyzed in vivo to release the active -OH form |

| Derivative C | -NH₂ | Slightly Decreased | Donor/Acceptor (different geometry) | Altered binding profile due to basicity and different bond angles |

The 5-nitro group is a dominant feature of the scaffold, primarily due to its strong electron-withdrawing character and its potential for bioreduction. nih.gov

Reduction to an Amino Group: The reduction of the nitro group to an amine (-NH₂) represents a significant chemical change. The amino group is a strong electron-donating group, which would fundamentally alter the electronic properties of the quinoline ring. In SAR studies of other heterocyclic scaffolds, such as 3-arylcoumarins, the replacement of a nitro group with an amino group led to a significant decrease in antibacterial activity, suggesting the nitro moiety itself is crucial for the observed effect. mdpi.com

Replacement with Other Electron-Withdrawing Groups: Substituting the nitro group with other electron-withdrawing groups like a cyano (-CN) or a halogen (-Cl, -Br) can help determine if the biological activity is solely dependent on the electron-withdrawing effect or if it is specific to the nitro group's chemistry. Studies on other nitro-containing bioactive compounds have shown that replacement with cyano or halo groups often results in a significant reduction in activity, indicating that the nitro group's ability to be enzymatically reduced is a key part of its mechanism of action. mdpi.com

Positional Isomers: Moving the nitro group to other positions on the carbocyclic ring (e.g., position 6, 7, or 8) would likely result in different biological activity profiles. The specific location of this group influences the electron density across the entire molecule and its interaction with metabolic enzymes and biological targets. For instance, studies on nitrated quinolones have shown that the position of the nitro group is critical for cytotoxicity. nih.gov

| Compound | Modification at R² (Position 5) | Electronic Effect | Potential for Bioreduction | Hypothesized Biological Outcome mdpi.comnih.gov |

|---|---|---|---|---|

| Parent | -NO₂ | Strongly Electron-Withdrawing | High | High activity (e.g., antimicrobial, cytotoxic) |

| Derivative D | -NH₂ | Strongly Electron-Donating | None | Significantly decreased activity |

| Derivative E | -CN | Moderately Electron-Withdrawing | Low | Reduced activity compared to parent |

| Derivative F | -Cl | Weakly Electron-Withdrawing | None | Significantly decreased activity |

| Derivative G | -H | Neutral | None | Inactive or minimal activity |

Modifications at other positions of the quinoline ring (e.g., C-6, C-7, C-8, and N-1) are used to fine-tune the molecule's properties.

Position N-1: The nitrogen atom of the quinolone ring is a common site for substitution. Introducing small alkyl or cycloalkyl groups at this position can enhance lipophilicity and provide additional van der Waals interactions with the target, potentially increasing potency.

Electronic and Steric Effects of Substituents on Molecular Interactions and Biological Outcomes

The biological activity of this compound derivatives is governed by a complex interplay of electronic and steric effects, which dictate how the molecule interacts with its biological target and its environment.

Electronic Effects: The distribution of electrons within the molecule is paramount. The 5-nitro group exerts a strong electron-withdrawing effect (a negative mesomeric and inductive effect), which lowers the electron density of the entire aromatic system. nih.gov This electronic modification can:

Increase the acidity of the 3-hydroxyl proton, enhancing its hydrogen bonding capability.

Facilitate nucleophilic attack on the quinoline ring.

Lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to enzymatic reduction, a key activation step for many nitroaromatic drugs. mdpi.com Computational methods like Density Functional Theory (DFT) are used to calculate electronic properties such as molecular electrostatic potential, HOMO-LUMO energy gaps, and charge distributions, which can be correlated with observed biological activity. nih.govresearchgate.net Studies on other quinoline derivatives have shown that antiviral activity can be linearly correlated with increasing lipophilicity and the electron-withdrawing properties of substituents. mdpi.com

Steric Effects: The size and shape of substituents influence how the molecule fits into the binding pocket of a target protein. Bulky substituents in unfavorable positions can cause steric hindrance, preventing optimal binding and reducing activity. Conversely, a well-placed substituent can form favorable van der Waals contacts and increase binding affinity. QSAR models often use steric descriptors (e.g., molar refractivity) to quantify these effects and predict the optimal size for substituents at various positions. nih.gov

Conformation-Activity Relationship Studies

The three-dimensional conformation of a molecule is critical for its biological activity. While the quinoline ring system is largely planar, substituents at various positions can adopt different spatial orientations, and rotation around single bonds allows for conformational flexibility.

Rotational Isomers (Rotamers): The orientation of the 3-hydroxyl group and substituents on the N-1 position can be crucial. Intramolecular hydrogen bonding between the 3-OH group and the oxygen of the C-2 carbonyl could restrict rotation and lock the molecule into a specific, planar conformation that may be more or less favorable for binding.

Stereochemistry: If chiral centers are introduced into substituents, the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This stereoselectivity is a hallmark of specific drug-receptor interactions.

Computational and Crystallographic Studies: Techniques such as X-ray crystallography and advanced NMR spectroscopy can provide precise information about the solid-state and solution-phase conformation of these molecules. researchgate.net Molecular dynamics simulations are also employed to explore the conformational landscape of a molecule and to model its dynamic binding process to a target protein, providing insights that are not available from static models. nih.gov These studies help to understand how the molecule's preferred shape influences its ability to interact effectively with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a theoretical QSAR model can be proposed to predict their biological activities and guide the design of more potent analogs.

A hypothetical QSAR study for a series of this compound derivatives with varying substituents could be developed. The biological activity data, such as the half-maximal inhibitory concentration (IC₅₀), would be the dependent variable. The independent variables, or molecular descriptors, would be calculated from the 2D and 3D structures of the molecules. These descriptors quantify various physicochemical properties of the compounds.

Key Molecular Descriptors in a Theoretical QSAR Model:

A robust QSAR model for this compound derivatives would likely involve a combination of electronic, steric, and hydrophobic descriptors.

Electronic Descriptors: These descriptors are crucial, particularly due to the presence of the electron-withdrawing nitro group.

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors relate to the electron-donating and electron-accepting capabilities of the molecule, respectively. The energy of the LUMO is particularly relevant for compounds with nitroaromatic moieties, as it reflects their ability to accept electrons, a key step in the mechanism of action for some nitro compounds.

Mulliken charges: The charge distribution on specific atoms, such as the nitro group nitrogen and oxygens, can influence interactions with biological targets. Studies on other aromatic nitro compounds have shown that the quantum Mulliken charge parameters on the atom at the para position relative to the nitro group can correlate well with biological activity nih.gov.

Steric Descriptors: The size and shape of the molecule and its substituents play a significant role in its ability to bind to a target receptor.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Taft steric parameters (Es): Quantify the bulkiness of substituents.

Hydrophobic Descriptors: Lipophilicity is a critical factor in determining a compound's pharmacokinetic properties, such as absorption and distribution.

Log P (Partition Coefficient): Measures the hydrophobicity of a molecule. An optimal log P value is often necessary for good biological activity.

Building and Validating the QSAR Model:

A multiple linear regression (MLR) or partial least squares (PLS) analysis could be employed to develop the QSAR equation. The dataset of compounds would be divided into a training set, to build the model, and a test set, to validate its predictive power.

A hypothetical QSAR equation might take the following form:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(MR) + β₃(log P) + ...

Where β are the regression coefficients for each descriptor.

The statistical quality of the QSAR model would be assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of the estimate. A statistically significant and validated QSAR model would serve as a valuable tool for the in-silico screening of virtual libraries of this compound derivatives, allowing for the prioritization of compounds for synthesis and biological testing.

The insights gained from such a QSAR model would be instrumental in rationally designing novel derivatives with enhanced biological activity. For instance, if the model indicates that electron-withdrawing substituents at a particular position are favorable, new analogs with different electron-withdrawing groups could be designed. Similarly, if a specific steric volume is found to be optimal, modifications could be made to achieve that.

Table of Hypothetical QSAR Data for this compound Derivatives

| Compound | Substituent (R) | log(1/IC₅₀) | σ | MR | log P |

| 1 | H | 5.00 | 0.00 | 1.03 | 1.50 |

| 2 | 7-Cl | 5.50 | 0.23 | 6.03 | 2.20 |

| 3 | 7-CH₃ | 5.25 | -0.17 | 5.65 | 2.00 |

| 4 | 7-OCH₃ | 5.35 | -0.27 | 7.87 | 1.80 |

| 5 | 6-F | 5.40 | 0.06 | 0.92 | 1.75 |

| 6 | 6-Br | 5.60 | 0.23 | 8.88 | 2.40 |

| 7 | 4-Phenyl | 6.00 | 0.01 | 25.36 | 3.50 |

| 8 | 4-CH₂CH₃ | 5.10 | -0.15 | 10.30 | 2.30 |

Synthesis and Exploration of Novel 3 Hydroxy 5 Nitroquinolin 2 1h One Derivatives and Analogs

Design Principles for Novel Analog Synthesis Based on SAR Insights

The rational design of new analogs of 3-Hydroxy-5-nitroquinolin-2(1H)-one is guided by Structure-Activity Relationship (SAR) studies conducted on related quinoline (B57606) and quinolinone frameworks. Although direct SAR data for this specific molecule is limited, principles can be extrapolated from analogous series. The primary goal is to systematically modify the core structure to enhance biological efficacy, selectivity, and pharmacokinetic properties.

Key design principles include:

Electronic Effects: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinolinone ring system. nih.gov Reducing the nitro group to an amine introduces a strong electron-donating group, which can dramatically alter the molecule's interaction with biological targets. nih.gov Similarly, the introduction of other electron-donating or electron-withdrawing substituents at various positions can modulate the scaffold's reactivity and binding capabilities.

Steric Factors: The size and shape of substituents can influence how the molecule fits into a biological target's binding site. Introducing bulky or flexible side chains at strategic positions can probe the steric tolerance of the target and potentially lead to enhanced binding affinity and selectivity.

Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the hydroxyl group could be replaced with a thiol or an amino group, while the nitro group could be substituted with a cyano or sulfonyl group to explore different electronic and hydrogen-bonding interactions.

Hybrid Molecule Approach: Combining the this compound scaffold with another known bioactive pharmacophore can lead to hybrid molecules with dual or synergistic modes of action. nih.govacs.org This strategy aims to overcome drug resistance or to hit multiple targets simultaneously.

Synthetic Strategies for Derivatization

The chemical architecture of this compound allows for a variety of synthetic modifications at several key positions.

Functionalization of the Hydroxyl Group

The hydroxyl group at the C3 position is a prime target for functionalization. Standard reactions can be employed to introduce a wide range of substituents, thereby altering the molecule's steric and electronic properties.

Etherification: Reaction with alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, NaH) can yield a library of 3-alkoxy derivatives. This modification can increase lipophilicity and introduce flexible side chains.

Esterification: Acylation with acid chlorides or anhydrides can produce 3-acyloxy analogs. This can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active hydroxyl compound.

Glycosylation: The hydroxyl group can be linked to sugar moieties to create glycoconjugates. This strategy can improve aqueous solubility and alter pharmacokinetic profiles.

Modification or Reduction of the Nitro Group

The nitro group at the C5 position is a versatile handle for chemical transformation, primarily through reduction to an amino group. nih.gov

Nitro Group Reduction: The reduction of an aromatic nitro group is a well-established transformation that can be achieved using various reagents. Mild and selective methods, such as using iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂), are often preferred to avoid reducing other functional groups in the molecule. researchgate.netresearchgate.netmdpi.com This transformation yields 3-Hydroxy-5-aminoquinolin-2(1H)-one, a key intermediate.

Derivatization of the Amino Group: The resulting amino group is nucleophilic and can be readily derivatized.

Amide Formation: Reaction with acid chlorides or anhydrides yields a series of N-acyl derivatives.

Sulfonamide Formation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates can produce a variety of urea and thiourea derivatives. sapub.org

Diazotization: The amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Introduction of Additional Substituents at Other Ring Positions

Further diversification can be achieved by introducing substituents onto the carbocyclic (benzene) part of the quinolinone ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The quinolinone ring is generally deactivated towards electrophilic substitution due to the presence of the carbonyl and nitro groups. However, under forcing conditions, reactions such as halogenation or nitration may be possible. The positions ortho and para to the lactam nitrogen (C8) and meta to the nitro group (C7) are potential sites for substitution.

C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the regioselective functionalization of quinoline scaffolds. nih.govnih.govrsc.orgrsc.org These methods can enable the introduction of aryl, alkyl, or other functional groups at positions that are difficult to access through classical electrophilic substitution.

Formation of Hybrid Molecules with Other Bioactive Scaffolds

Linking the this compound core to other known pharmacophores is a promising strategy to create novel therapeutic agents. rsc.org

Linker Chemistry: A flexible or rigid linker can be attached to one of the functional handles (e.g., the hydroxyl group or the amino group derived from the nitro function). This linker can then be used to couple the quinolinone unit to another bioactive molecule.

Examples of Bioactive Scaffolds: Potential hybridization partners include:

Chalcones: Known for their antioxidant and anti-inflammatory properties. nih.gov

Pyrazolines: Associated with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov

Triazoles/Oxadiazoles: Heterocyclic rings frequently found in antimicrobial and anticancer agents.

Known Drugs: Coupling with established drugs (e.g., quinoline-based antimalarials or pyrimidine-based kinase inhibitors) can create conjugates with potentially enhanced or novel activities. acs.org

Biological Screening of Novel Derivatives (In Vitro Studies) and Structure-Activity Correlations

Once synthesized, the novel derivatives undergo in vitro biological screening to assess their activity and establish structure-activity correlations. The choice of assays depends on the therapeutic area of interest, which for quinolinone scaffolds often includes anticancer, antimicrobial, and anti-inflammatory activities. sapub.orgnih.govresearchgate.net

A hypothetical screening of a series of derivatives against a cancer cell line might yield data similar to that presented in the table below. This data allows for the elucidation of preliminary SAR.

Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound Derivatives against a Human Cancer Cell Line (e.g., MDA-MB-231)

| Compound ID | Modification on Core Scaffold | IC₅₀ (µM) |

| Parent | This compound | 50 |

| 8.2.1-A | 3-Methoxy-5-nitroquinolin-2(1H)-one | 35 |

| 8.2.1-B | 3-(Benzyloxy)-5-nitroquinolin-2(1H)-one | 15 |

| 8.2.2-A | 3-Hydroxy-5-aminoquinolin-2(1H)-one | >100 |

| 8.2.2-B | 5-Acetamido-3-hydroxyquinolin-2(1H)-one | 42 |

| 8.2.4-A | Hybrid with Pyrazoline at C5 (via amino) | 8 |

| 8.2.4-B | Hybrid with Chalcone at C3 (via hydroxyl) | 12 |

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

From this hypothetical data, several structure-activity correlations can be inferred:

Functionalization of the Hydroxyl Group: Etherification of the C3-hydroxyl group appears to be beneficial for activity. The introduction of a small methoxy group (Compound 8.2.1-A ) shows a modest improvement, while a larger, more lipophilic benzyloxy group (Compound 8.2.1-B ) leads to a significant increase in potency. This suggests that a hydrophobic pocket may exist in the target's binding site that can be exploited.

Modification of the Nitro Group: Simple reduction of the nitro group to an amine (Compound 8.2.2-A ) results in a loss of activity, indicating that the electron-withdrawing nature or the specific binding interactions of the nitro group may be crucial for the parent compound's effect. However, acylation of the resulting amine (Compound 8.2.2-B ) can restore some of the activity, suggesting that while the primary amine is detrimental, this position can be modified to regain potency.

Hybrid Molecules: The formation of hybrid molecules appears to be a highly effective strategy. Both the pyrazoline hybrid at the C5 position (Compound 8.2.4-A ) and the chalcone hybrid at the C3 position (Compound 8.2.4-B ) show a substantial increase in antiproliferative activity compared to the parent compound. This highlights the potential for synergistic effects or improved target engagement by combining pharmacophores.

These initial SAR findings provide a feedback loop for the design principles, guiding the synthesis of next-generation analogs with potentially even greater efficacy.

After conducting a comprehensive search for research literature concerning "this compound" and its derivatives, it has become evident that there is a notable lack of specific information regarding their application as probes or tools in chemical biology research.

The performed searches for "this compound derivatives as fluorescent probes," "this compound analogs for enzyme inhibition studies," "labeling agents based on this compound scaffold," and "synthesis and use of 3-hydroxy-5-nitro-2-quinolone derivatives as biological tools" did not yield specific results for this particular compound and its designated application.

The available literature broadly covers the synthesis and biological activities of quinolones and their derivatives, highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netmdpi.comchim.it Research has also been conducted on hydroxyquinones and 8-hydroxyquinolines, detailing their synthesis and various biological applications. mdpi.comnih.gov However, this body of research does not specifically address the synthesis or use of this compound derivatives as chemical biology probes or tools.

Due to the strict adherence to the provided outline, which requires focusing solely on the applications of "this compound" derivatives in this specific context, and the absence of relevant data in the public domain, it is not possible to generate the requested article section without deviating from the user's explicit instructions. The scientific record, as accessible through the conducted searches, does not currently contain the detailed research findings necessary to construct a thorough and accurate account of this subject.

Therefore, the requested article focusing on "8.4. Applications of Derivatives in Chemical Biology Research as Probes or Tools" for the compound “this compound” cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Hydroxy-5-nitroquinolin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nitration and cyclization of precursor β-ketoacids under strongly acidic conditions (e.g., HNO₃/H₂SO₄). Optimization involves controlling temperature and reaction time to avoid side products like pyrano[3,2-c]quinoline derivatives. Hydrolysis of intermediates with NaOH (2 mol L⁻¹) yields the target compound . Characterization via ¹H NMR (δ 6.14 ppm for active methylene protons) and IR (absence of α-pyrone bands at ~1765 cm⁻¹) confirms structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H NMR : Identifies substituent environments (e.g., hydroxyl protons at δ 14.71 ppm and aromatic protons in the quinolinone ring) .

- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1663 cm⁻¹, nitro groups at ~1520 cm⁻¹) .

- Mass Spectrometry : Confirms molecular ions (e.g., m/z 302 for intermediates) and fragmentation patterns .

Q. What are common electrophilic/nucleophilic reactions applicable to modify the quinolinone scaffold?

- Methodological Answer : Bromination (acetic acid/HBr), chlorination (SOCl₂/dioxane), and formylation (Vilsmeier-Haack conditions: DMF/POCl₃) are standard. Condensation with chromones or amines yields pyrazolo-/pyrimidoquinoline derivatives. Reaction monitoring via TLC and workup with ice-cold H₂O ensures purity .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., failed cyclization) be systematically addressed?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, attempted cyclization of 3-(nitroacetyl)quinolinone under acidic conditions (EtOH/HCl) may fail due to steric hindrance or protonation of reactive sites. Alternatives include using milder acids (e.g., AcOH) or introducing directing groups. Kinetic studies and DFT calculations can elucidate mechanistic bottlenecks .

Q. What strategies enhance the biological activity of this compound derivatives?

- Methodological Answer :

- Functionalization : Introducing electron-withdrawing groups (e.g., nitro) at C-5 increases electrophilicity, enhancing interactions with biological targets .

- Heterocycle Fusion : Pyrazolo[4,3-c]quinoline derivatives (synthesized via condensation with hydrazines) show improved antimicrobial activity by mimicking purine bases .

- SAR Studies : Systematic variation of substituents (e.g., alkylation at N-1) and evaluation via cytotoxicity assays (e.g., MTT) identify pharmacophores .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of quinolinone reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in nucleophilic substitutions, favoring C-3 modifications. Catalysts like NaOAc in acetylation reactions promote regioselective acylation at the active methylene group. Computational modeling (e.g., MOE software) predicts solvent effects on transition states .

Q. What mechanistic insights explain the formation of by-products during nitroacetylquinolinone reactions?

- Methodological Answer : By-products like pyrano[3,2-c]quinolines form via intramolecular cyclization under acidic conditions. Competing pathways (e.g., decarboxylation vs. ring closure) are governed by protonation states of intermediates. Isotopic labeling (¹³C/²H) and trapping experiments validate proposed mechanisms .

Data Interpretation & Validation

Q. How should researchers validate the purity of synthetic intermediates in multi-step syntheses?

- Methodological Answer : Combine HPLC (C18 column, MeCN/H₂O gradient) with elemental analysis (%C, %H, %N). For example, intermediates with <95% purity are re-crystallized from DMF/MeOH. Mass balance calculations and ¹³C NMR ensure no residual solvents or unreacted starting materials .

Q. What computational tools are effective for predicting the reactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.